[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride
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Overview
Description
[1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride: is a chemical compound with the molecular formula C8H15NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride typically involves the reaction of spiro[2.3]hexane-1-methanol with aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of spiro compounds on biological systems. It can be used in assays to investigate enzyme interactions and cellular responses .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Spiro[2.3]hexane-1-methanol
- Spiro[2.3]hexane-1-amine
- Spiro[2.3]hexane-1-carboxylic acid
Uniqueness: What sets [1-(aminomethyl)spiro[2.3]hexan-1-yl]methanol hydrochloride apart from similar compounds is its combination of an aminomethyl group and a spiro structure. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[2-(aminomethyl)spiro[2.3]hexan-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(6-10)4-7(8)2-1-3-7;/h10H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYAWAHDRORBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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